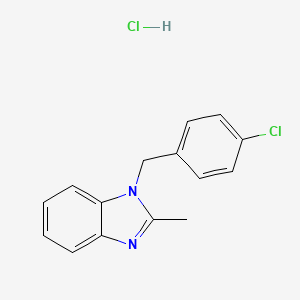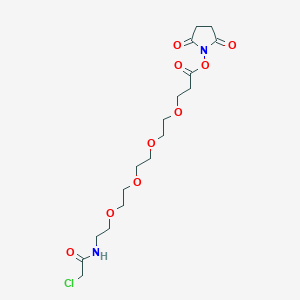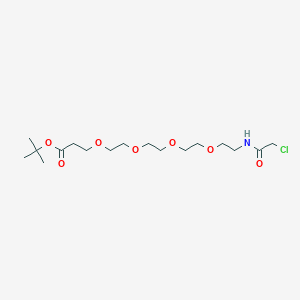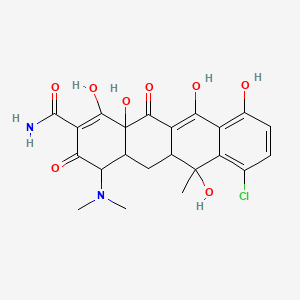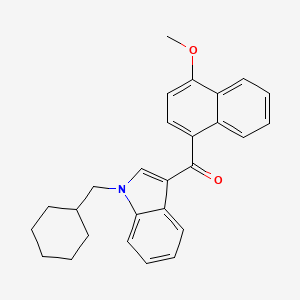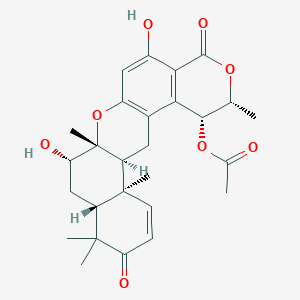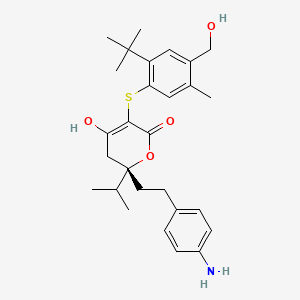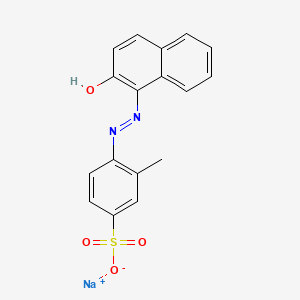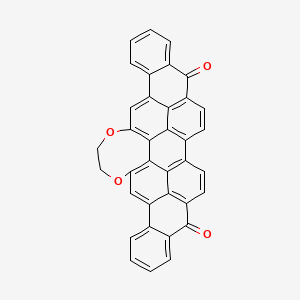
CLR1501
Vue d'ensemble
Description
CLR1501 is a fluorescently labeled CLR1404 analog and a cancer cell-selective fluorescence compound . It exhibits five- to ninefold preferential uptake in cancer cell lines in vitro compared to normal fibroblasts .
Synthesis Analysis
This compound is an alkylphosphocholine analog. The excitation/emission peaks are 500/517 nm for this compound . It exhibits tumor selectivity in vitro and in vivo for human glioblastoma stem-like (GSC) cell lines and xenografts .Molecular Structure Analysis
The molecular weight of this compound is 701.67 . The molecular formula is C38H59BF2N3O4P .Chemical Reactions Analysis
The excitation/emission peaks are 500/517 nm for this compound . The observed tumor-to-normal (T:N) ratio for CLR1502 was significantly higher than for this compound .Physical And Chemical Properties Analysis
This compound is a fluorescently labeled CLR1404 analog and a cancer cell-selective fluorescence compound . The molecular weight of this compound is 701.67 . The molecular formula is C38H59BF2N3O4P .Applications De Recherche Scientifique
Imagerie et thérapie du cancer à large spectre {svg_1}
CLR1501, également connu sous le nom d'analogue d'alkylphosphocholine (APC), a été utilisé en imagerie et en thérapie du cancer à large spectre. Il peut être utilisé comme agent d'imagerie par tomographie par émission de positons (TEP) ou comme agent radiothérapeutique moléculaire, selon l'isotope d'iode utilisé. Les analogues du this compound ont montré une rétention sélective tumorale prolongée dans divers modèles de cancer et de cellules souches cancéreuses chez les rongeurs et les humains in vivo {svg_2}.
Rétention sélective tumorale {svg_3}
This compound a démontré une capacité unique de rétention sélective tumorale. Cela signifie que le composé a tendance à rester plus longtemps dans les cellules tumorales que dans les cellules normales, ce qui pourrait potentiellement améliorer l'efficacité des traitements contre le cancer {svg_4}.
Thérapie personnalisée du cancer à double modalité {svg_5}
L'application combinée de radioisotopes basés sur l'APC chimiquement identiques, tels que this compound, peut permettre une thérapie personnalisée du cancer à double modalité. Cela implique l'utilisation d'une imagerie tumorale moléculaire 124I-CLR1501 pour planifier la thérapie 131I-CLR1404 {svg_6}.
Chirurgie du gliome guidée par fluorescence {svg_7}
This compound a été utilisé en chirurgie du gliome guidée par fluorescence. Il présente un rapport de fluorescence tumeur/cerveau similaire à celui du 5-ALA, un composé couramment utilisé dans la détection des tumeurs cérébrales {svg_8}.
Discrimination de la tumeur du cerveau normal {svg_9}
This compound peut être utilisé pour discriminer la tumeur du tissu cérébral normal. Ceci est particulièrement utile dans les applications chirurgicales où il est essentiel d'identifier avec précision les limites de la tumeur {svg_10}.
Études in vitro sur des lignées cellulaires cancéreuses {svg_11}
This compound a été administré in vitro à diverses lignées cellulaires cancéreuses (rénale, colorectale, gliome, ovarienne, pancréatique, mélanome et prostate) et à une lignée de fibroblastes cutanés humains normaux. Les résultats ont montré une absorption et une rétention préférentielles du this compound dans les lignées cellulaires cancéreuses {svg_12}.
Mécanisme D'action
Target of Action
CLR1501, a fluorescently labeled CLR1404 analog, is a cancer cell-selective fluorescence compound . It is designed to target cancer cells, including glioblastoma stem-like (GSC) cell lines and xenografts . The primary targets of this compound are therefore cancer cells, with a particular affinity for glioblastoma cells.
Mode of Action
This compound interacts with its targets (cancer cells) by preferentially accumulating in these cells . This selective uptake is five- to ninefold higher in cancer cell lines compared to normal fibroblasts . The compound’s fluorescence properties allow it to be detected, making it useful for applications such as tumor imaging.
Biochemical Pathways
It is known that the compound is associated with plasma and organelle membranes . This suggests that this compound may interact with membrane-associated biochemical pathways, potentially disrupting the normal functioning of cancer cells.
Result of Action
This compound’s primary effect is its ability to selectively label cancer cells with fluorescence . This allows for the visualization of cancer cells, including glioblastoma cells, which can aid in procedures such as surgical resection . The compound’s selective uptake by cancer cells may also disrupt normal cellular processes, potentially leading to cell death .
Safety and Hazards
Orientations Futures
CLR1501 (green) and CLR1502 (near infrared) are novel tumor-selective fluorescent agents for discriminating tumor from normal brain. This compound exhibits a tumor-to-brain fluorescence ratio similar to that of 5-ALA, whereas CLR1502 has a superior tumor-to-brain fluorescence ratio . This study demonstrates the potential use of this compound and CLR1502 in fluorescence-guided tumor surgery .
Analyse Biochimique
Biochemical Properties
CLR1501 interacts with various biomolecules within the cell. It is taken up by cancer cells through a process that involves lipid rafts, which are microdomains of the plasma membrane rich in cholesterol and sphingolipids
Cellular Effects
This compound has been shown to have significant effects on various types of cells, particularly cancer cells. It exhibits five- to ninefold preferential uptake in these cancer cell lines in vitro compared to normal fibroblasts . This compound also exhibits tumor selectivity in vitro and in vivo for human glioblastoma stem-like (GSC) cell lines and xenografts .
Molecular Mechanism
The molecular mechanism of this compound involves its selective uptake and retention in cancer cells. This is believed to be due to the compound’s interaction with lipid rafts in the plasma membrane, which are more abundant in cancer cells compared to normal cells
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have prolonged retention in cancer cells This suggests that the compound is stable within the cellular environment and does not degrade rapidly
Transport and Distribution
This compound is believed to enter cells through interaction with lipid rafts in the plasma membrane
Propriétés
| 1. Design of the Synthesis Pathway: The synthesis pathway of CLR1501 involves the reaction of two starting materials, 2,4-dichlorobenzaldehyde and 2-amino-4-chlorophenol, in the presence of a base and a solvent. The reaction proceeds through a nucleophilic substitution mechanism to form the final product, CLR1501. 2. Starting Materials: ["2,4-dichlorobenzaldehyde", "2-amino-4-chlorophenol", "base", "solvent"] 3. Reaction: ["Step 1: Dissolve 2,4-dichlorobenzaldehyde (1.0 equiv) and 2-amino-4-chlorophenol (1.2 equiv) in a suitable solvent (e.g. ethanol) at room temperature.", "Step 2: Add a base (e.g. potassium carbonate) to the reaction mixture and stir for several hours at room temperature.", "Step 3: Purify the crude product by column chromatography using a suitable eluent (e.g. ethyl acetate/hexanes) to obtain CLR1501 as a white solid in good yield."] | |
Numéro CAS |
1250963-36-0 |
Formule moléculaire |
C38H60BF2N3O4P- |
Poids moléculaire |
702.69 |
Nom IUPAC |
5,5-difluoro-10-(4-(18-((oxido(2-(trimethylammonio)ethoxy)phosphoryl)oxy)octadecyl)phenyl)-3H,5H-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-5-uide |
InChI |
InChI=1S/C38H61BF2N3O4P/c1-44(2,3)31-33-48-49(45,46)47-32-19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-22-34-25-27-35(28-26-34)38-36-23-20-29-42(36)39(40,41)43-30-21-24-37(38)43/h20-21,23-29H,4-19,22,30-33H2,1-3H3,(H,45,46)/p-1 |
Clé InChI |
AGHVVSVUZMFQDB-UHFFFAOYSA-M |
SMILES |
O=P([O-])(OCC[N+](C)(C)C)OCCCCCCCCCCCCCCCCCCC1=CC=C(C2=C3C=CCN3[B-](F)(F)N4C=CC=C24)C=C1 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
CLR1501; CLR-1501; CLR 1501; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



